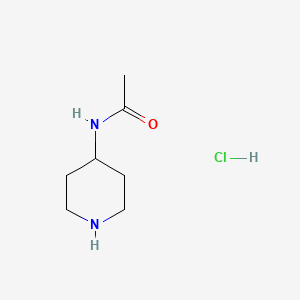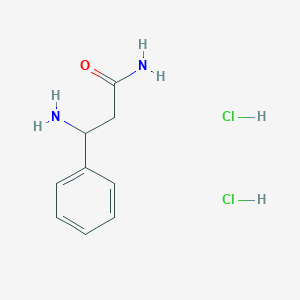
tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bromo-substituted pyrrole moiety attached to a piperazine ring, which is further esterified with tert-butyl carboxylate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of 4-bromo-1H-pyrrole-2-carboxylic acid: This can be achieved through the bromination of 1H-pyrrole-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Coupling with piperazine: The activated acid chloride is then reacted with piperazine to form the piperazine derivative.
Esterification: Finally, the carboxylic acid group is esterified with tert-butanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-substituted pyrrole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated pyrrole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl lithium compounds (e.g., n-butyllithium) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives with reduced bromine content.
Substitution: Formation of various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate may be explored for its therapeutic potential. Its ability to interact with biological targets can lead to the development of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of various agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for large-scale industrial applications.
Mécanisme D'action
The mechanism by which tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways. The bromo-substituted pyrrole moiety can interact with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound is structurally similar but features a pyrazole ring instead of a pyrrole ring.
1-tert-butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: This compound has a similar pyrrole core but differs in the substitution pattern and functional groups.
Uniqueness: Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological interactions.
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12(19)11-8-10(15)9-16-11/h8-9,16H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQXIRKTUXCWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7852805.png)
![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)
![[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate](/img/structure/B7852826.png)


![sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7852857.png)

